3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
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Overview
Description
3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a bromine atom and a methyl group in its structure makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromo-1-methylpyrazole with a suitable pyridine derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, or cesium carbonate in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used.
Major Products
The major products formed from these reactions include substituted pyrazolopyridines, N-oxides, and reduced derivatives, which can be further utilized in various synthetic applications .
Scientific Research Applications
3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and the pyrazolopyridine core play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate various signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-methyl-1H-pyrazole
- Tert-butyl 3-bromo-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Uniqueness
3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern and fused ring system. The presence of both a bromine atom and a methyl group enhances its reactivity and makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
Molecular Formula |
C7H10BrN3 |
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Molecular Weight |
216.08 g/mol |
IUPAC Name |
3-bromo-1-methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C7H10BrN3/c1-11-6-4-9-3-2-5(6)7(8)10-11/h9H,2-4H2,1H3 |
InChI Key |
SOFQQIXYKJKFMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCNC2)C(=N1)Br |
Origin of Product |
United States |
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